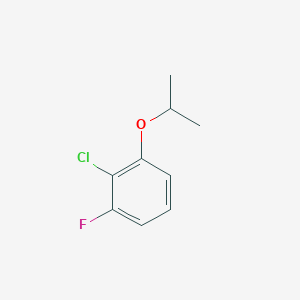

2-Chloro-1-fluoro-3-(propan-2-yloxy)benzene

CAS No.:

Cat. No.: VC13578297

Molecular Formula: C9H10ClFO

Molecular Weight: 188.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10ClFO |

|---|---|

| Molecular Weight | 188.62 g/mol |

| IUPAC Name | 2-chloro-1-fluoro-3-propan-2-yloxybenzene |

| Standard InChI | InChI=1S/C9H10ClFO/c1-6(2)12-8-5-3-4-7(11)9(8)10/h3-6H,1-2H3 |

| Standard InChI Key | HPNGLGZKPVZYPC-UHFFFAOYSA-N |

| SMILES | CC(C)OC1=C(C(=CC=C1)F)Cl |

| Canonical SMILES | CC(C)OC1=C(C(=CC=C1)F)Cl |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-chloro-1-fluoro-3-propan-2-yloxybenzene, reflects its substitution pattern (Figure 1). Key structural data include:

The benzene ring’s electronic environment is influenced by the inductive effects of chlorine (-I) and fluorine (-I), alongside the resonance-donating isopropoxy group (+M). This combination creates regions of varying electron density, facilitating electrophilic and nucleophilic reactions at specific positions.

Table 1: Key Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular weight | 188.627 g/mol | |

| CAS Number | 1369889-31-5 | |

| XLogP3 | 3.1 (predicted) | |

| Hydrogen bond acceptors | 3 |

Synthesis and Manufacturing

Primary Synthetic Routes

The compound is typically synthesized via nucleophilic aromatic substitution (NAS) or Ullmann-type coupling. A common method involves reacting 1-fluoro-2-chlorobenzene with isopropanol in the presence of a base (e.g., K₂CO₃) under reflux conditions.

Example procedure:

-

Substrate: 1-Fluoro-2-chlorobenzene (1 equiv).

-

Nucleophile: Isopropanol (1.2 equiv).

-

Base: K₂CO₃ (2 equiv).

-

Solvent: Dimethylformamide (DMF).

-

Conditions: 120°C, 12–24 hours.

-

Yield: ~60–70%.

Alternative routes include halogen exchange reactions, as demonstrated in patents for related compounds (e.g., EP2940002A1) , where bromine or iodine substituents are replaced via catalytic processes.

Physicochemical Properties

Stability and Reactivity

-

Thermal stability: Decomposes above 250°C.

-

Solubility: Miscible in polar aprotic solvents (e.g., THF, DCM) and moderately soluble in ethanol .

-

Hydrolytic sensitivity: Stable under acidic conditions but susceptible to hydrolysis in basic media due to the isopropoxy group .

Table 2: Experimental and Predicted Properties

| Property | Value | Source |

|---|---|---|

| Boiling point | Not reported | |

| Melting point | Not reported | |

| Log P (octanol-water) | 3.1 (predicted) | |

| Refractive index | 1.495 (similar compounds) |

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s halogenated aromatic core is pivotal in synthesizing bioactive molecules. For example:

-

Antibiotics: Analogous structures are used in quinolone derivatives .

-

Agrochemicals: Serves as a precursor for herbicides and insecticides, leveraging its electron-deficient ring for heterocycle formation .

Materials Science

-

Liquid crystals: The isopropoxy group enhances mesogenic properties in display technologies .

-

Polymer additives: Acts as a flame retardant due to chlorine content .

Research Findings and Mechanistic Insights

Kinetic and Isotopic Studies

-

Substitution kinetics: The fluorine atom’s strong -I effect accelerates electrophilic substitution at the para position relative to the isopropoxy group .

-

Isotope labeling: Deuterium studies confirm hydrogen abstraction occurs preferentially at the ortho position to chlorine .

| Parameter | Recommendation | Source |

|---|---|---|

| Storage | Ambient, inert atmosphere | |

| Disposal | Incineration | |

| First aid | Flush eyes/skin with water |

Future Directions

Catalytic Innovations

Developing transition-metal catalysts (e.g., Pd, Cu) for greener synthesis could enhance yield and reduce waste .

Drug Discovery

Exploiting its scaffold for kinase inhibitors or antimicrobial agents remains underexplored. Computational modeling (e.g., DFT) may predict novel bioactivities .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume